4-Methyl-1,4-diazepan-2-one

Physicochemical properties Lipophilicity Hydrogen-bond donors

4-Methyl-1,4-diazepan-2-one (CAS 24286-84-8) is a heterocyclic, seven-membered cyclic amide (lactam) bearing two endocyclic nitrogen atoms, with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol. The compound features a single N-methyl substituent at the 4-position.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 24286-84-8
Cat. No. B3050208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,4-diazepan-2-one
CAS24286-84-8
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN1CCCNC(=O)C1
InChIInChI=1S/C6H12N2O/c1-8-4-2-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9)
InChIKeyAIRVCSGEUIGZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,4-diazepan-2-one (CAS 24286-84-8): A Validated Seven-Membered Lactam Building Block for Medicinal Chemistry


4-Methyl-1,4-diazepan-2-one (CAS 24286-84-8) is a heterocyclic, seven-membered cyclic amide (lactam) bearing two endocyclic nitrogen atoms, with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol. The compound features a single N-methyl substituent at the 4-position . It belongs to the 1,4-diazepan-2-one scaffold class, which has been validated as a privileged pharmacophore in drug discovery programs targeting dipeptidyl peptidase IV (DPP-4), monoamine transporters, melanocortin receptors, and coagulation factor Xa [1]. Unlike the more heavily substituted derivatives that appear in late-stage pharmaceutical candidates, 4-methyl-1,4-diazepan-2-one is commercially supplied as a research-grade building block at ≥95% purity for further synthetic elaboration .

Why 4-Methyl-1,4-diazepan-2-one Cannot Be Replaced by Unsubstituted 1,4-Diazepan-2-one or Regioisomeric Analogs


The N-methylation pattern of 4-methyl-1,4-diazepan-2-one generates a quantifiably distinct physicochemical profile compared to its closest generic analogs. The substitution at the 4-position (rather than the 1-position) of the diazepan-2-one ring alters the hydrogen-bond donor/acceptor balance, lipophilicity, and steric environment around the lactam carbonyl—parameters that directly govern molecular recognition, metabolic stability, and downstream synthetic handle availability . In fragment-based drug discovery and scaffold-hopping campaigns, these differences cannot be compensated for by simply adjusting reaction conditions; the regioisomer 1-methyl-1,4-diazepan-2-one (CAS 60565-89-1) presents a distinct vector for N-functionalization, while the completely unsubstituted 1,4-diazepan-2-one (CAS 99822-50-1) lacks the conformational bias and lipophilicity modulation conferred by N-methylation . Substitution with a piperazin-2-one six-membered ring analog introduces an even greater divergence in ring geometry and conformational flexibility, fundamentally altering target engagement profiles [1].

4-Methyl-1,4-diazepan-2-one Procurement Evidence: Quantitative Differentiation vs. Closest Analogs


Lipophilicity and Hydrogen-Bond Donor Profile: 4-Methyl vs. Unsubstituted 1,4-Diazepan-2-one

The N-methyl substitution at the 4-position reduces the hydrogen-bond donor (HBD) count from 2 to 1 compared to unsubstituted 1,4-diazepan-2-one, while also producing a modest increase in lipophilicity (ΔLogP ≈ +0.14). This single-donor profile aligns with the 'rule-of-thumb' optimization strategy for improving passive membrane permeability and oral bioavailability in drug candidates . The reduction in HBD count is a non-trivial structural feature that cannot be achieved with the unsubstituted scaffold without additional synthetic steps [1].

Physicochemical properties Lipophilicity Hydrogen-bond donors Fragment-based drug design CNS permeability

Synthesis Route Efficiency: Raney Cobalt-Mediated Cyclization Yield

The patent literature describes a preparative-scale synthesis of 4-methyl-1,4-diazepan-2-one (reported as 1-N-methyl-hexahydro-1,4-diazepin-3-one, a tautomeric descriptor) via Raney cobalt-catalyzed hydrogenation of N-methyl-N-(2-cyanoethyl)glycine ethyl ester, achieving a calculated isolated yield of 75.1% (424 g from 750 g starting material) at 80–90 °C and 100–120 atm H₂ . This single-step reductive cyclization compares favorably in atom economy to multi-step solid-phase approaches, which, while delivering high purity, typically involve resin loading, alkylation, and cleavage sequences that reduce overall throughput for large-scale building block production [1].

Synthetic methodology Yield optimization Process chemistry Heterocycle synthesis Reductive cyclization

Scaffold Validation: 1,4-Diazepan-2-one Core as a Pharmacophore in DPP-4 Inhibition

The 1,4-diazepan-2-one scaffold has been independently validated as a pharmacophore for potent DPP-4 inhibition. In the Liang et al. (2007) optimization series, the 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one derivative 9i exhibited a DPP-4 IC₅₀ of 8.0 nM, while the 3R,6R-dimethyl-1,4-diazepan-2-one derivative 14a showed IC₅₀ = 9.7 nM [1]. Furthermore, replacement of the triazolopiperazine ring of sitagliptin (DPP-4 IC₅₀ = 18 nM) with a 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one yielded an inhibitor with IC₅₀ = 2.6 nM, representing a ~7-fold potency improvement [2]. While these data are from elaborated derivatives rather than the 4-methyl building block itself, they establish the core scaffold's ability to support nanomolar target engagement—a prerequisite for any fragment elaboration campaign that would begin with 4-methyl-1,4-diazepan-2-one as the synthetic starting point [1][2].

DPP-4 inhibitors Type 2 diabetes Pharmacophore validation Scaffold hopping Structure-activity relationship

Structural Distinction: Lactam Carbonyl vs. Tertiary Amine in the 4-Methyl-1,4-diazepane Series

A critical structural distinction exists between 4-methyl-1,4-diazepan-2-one and the 4-methyl-1,4-diazepane moiety found in darexaban (YM150), an orally active factor Xa inhibitor (FXa IC₅₀ = 54.6 nM) [1]. The diazepan-2-one contains a lactam carbonyl (C=O) at the 2-position, providing a hydrogen-bond acceptor site and a reactive center for nucleophilic ring-opening, acylation, or reduction chemistry. In contrast, the 4-methyl-1,4-diazepane in darexaban is a fully saturated tertiary diamine lacking this carbonyl functionality [2]. These two scaffolds are not interchangeable: the lactam offers distinct conformational restraint due to the planar amide bond, while the diamine provides greater conformational flexibility and basicity. The choice between them dictates entirely different synthetic strategies and target interaction profiles [1][2].

Lactam Tertiary amine Factor Xa Darexaban Chemical reactivity Synthetic handle

Regioisomeric Differentiation: 4-Methyl vs. 1-Methyl Substitution on the Diazepan-2-one Ring

The regioisomer 1-methyl-1,4-diazepan-2-one (CAS 60565-89-1) bears the methyl substituent on the nitrogen adjacent to the carbonyl (N1), whereas 4-methyl-1,4-diazepan-2-one places the methyl group on the distal ring nitrogen (N4). This positional difference dictates which nitrogen remains available for further functionalization: in the 4-methyl isomer, the N1 position (adjacent to the carbonyl) retains a reactive N–H for acylation, sulfonylation, or alkylation; in the 1-methyl isomer, the N4 position is the free amine . Both regioisomers share the same molecular formula (C₆H₁₂N₂O) and molecular weight (128.17), and are commercially available at comparable purities (≥95%), but lead to divergent substitution patterns in downstream products .

Regioisomer N-functionalization Synthetic handle Molecular diversity Structure-property relationship

Optimal Deployment Scenarios for 4-Methyl-1,4-diazepan-2-one in Research and Procurement


Fragment-Based Drug Discovery Requiring a Pre-Methylated, Low-HBD Lactam Scaffold

In fragment-based screening campaigns where the 1,4-diazepan-2-one core has been identified as a hit, 4-methyl-1,4-diazepan-2-one provides an immediate entry point with a pre-installed N-methyl group. This eliminates the need for a separate N-methylation step after fragment elaboration—a step that can be problematic due to competing O-methylation, over-alkylation, or low yields on complex intermediates. The compound's single hydrogen-bond donor (vs. two for the unsubstituted scaffold) and lower TPSA (32.34 vs. ~41–45 Ų) align with permeability optimization strategies early in the hit-to-lead process . The validated DPP-4 inhibitory activity of close structural analogs (IC₅₀ = 2.6–9.7 nM) supports the choice of this scaffold for serine protease targets [1].

Parallel Library Synthesis Exploiting the N1–H as a Diversification Handle

Because the methyl group in 4-methyl-1,4-diazepan-2-one is located at N4, the N1 position retains a free secondary amine adjacent to the lactam carbonyl. This regiospecific availability makes the compound an ideal substrate for parallel acylation, sulfonylation, or reductive amination libraries. Each reaction introduces diversity at the N1 position while maintaining the N-methyl substituent as a fixed pharmacophoric element. The demonstrated 75% synthesis yield at scale (US 3,968,104) ensures that sufficient quantities can be obtained to support library production of 96- or 384-well plate formats .

Reference Standard for Analytical Method Development and Drug Impurity Profiling

Suppliers classify 4-methyl-1,4-diazepan-2-one as a reference substance for drug impurity analysis [2]. Its well-defined structure, commercial availability at ≥95–98% purity from multiple vendors (ChemScene, CymitQuimica, Leyan), and documented synthesis route make it suitable as a system suitability standard or impurity marker in HPLC and LC-MS methods for pharmaceutical quality control of diazepanone-containing APIs and intermediates .

Scaffold-Hopping from Piperazin-2-one to Seven-Membered Lactam for Conformational Expansion

For programs seeking to expand from a six-membered piperazin-2-one core to a seven-membered diazepan-2-one ring—a strategy previously shown to improve sigma-1 receptor affinity and selectivity [3]—4-methyl-1,4-diazepan-2-one offers a direct comparator scaffold. The ring expansion increases conformational flexibility and alters the spatial presentation of substituents relative to the piperazin-2-one core (LogP -0.798 for unsubstituted piperazin-2-one hydrochloride vs. -0.56 for 4-methyl-1,4-diazepan-2-one), providing a systematic probe of ring-size effects on target engagement .

Quote Request

Request a Quote for 4-Methyl-1,4-diazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.